molecular formula C12H12Cl3N B14249472 4-tert-Butyl-1,1,3-trichloro-1H-isoindole CAS No. 189887-98-7

4-tert-Butyl-1,1,3-trichloro-1H-isoindole

Cat. No.: B14249472
CAS No.: 189887-98-7
M. Wt: 276.6 g/mol
InChI Key: DARRFDHJBVCRGP-UHFFFAOYSA-N
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Description

4-tert-Butyl-1,1,3-trichloro-1H-isoindole is a heterocyclic compound that features a trichlorinated isoindole ring with a tert-butyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-1,1,3-trichloro-1H-isoindole typically involves the reaction of a suitable isoindole precursor with chlorinating agents under controlled conditions. One common method involves the use of tert-butyl-substituted isatins, which are condensed with benzene-1,2-diamine or thiosemicarbazide to form the desired isoindole structure . The reaction conditions often require the use of solvents such as methylene chloride and catalysts to facilitate the formation of the trichlorinated isoindole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1,1,3-trichloro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tertiary amines, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quaternary aminium salts, while oxidation may produce various oxidized isoindole derivatives .

Mechanism of Action

The mechanism by which 4-tert-Butyl-1,1,3-trichloro-1H-isoindole exerts its effects involves nucleophilic substitution of the chlorine atoms, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the nature of the substituents and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-1,1,3-trichloro-1H-isoindole is unique due to its trichlorinated isoindole ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo nucleophilic substitution and form reactive intermediates sets it apart from other similar compounds.

Properties

CAS No.

189887-98-7

Molecular Formula

C12H12Cl3N

Molecular Weight

276.6 g/mol

IUPAC Name

4-tert-butyl-1,1,3-trichloroisoindole

InChI

InChI=1S/C12H12Cl3N/c1-11(2,3)7-5-4-6-8-9(7)10(13)16-12(8,14)15/h4-6H,1-3H3

InChI Key

DARRFDHJBVCRGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1C(=NC2(Cl)Cl)Cl

Origin of Product

United States

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